4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a synthetic compound that belongs to the class of pyrimidines, which are heterocyclic organic compounds containing a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is classified under pyrimidines and piperazines, which are known for their diverse biological activities. The structure features a fluorine atom and an ethylpyrimidine moiety, suggesting potential interactions with biological systems. The compound can be sourced from various chemical databases and patents that detail its synthesis and applications in drug development .
The synthesis of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine can be achieved through several organic synthesis techniques. One common method involves the reaction of 5-ethylpyrimidine derivatives with piperazine under controlled conditions to form the desired piperazine derivative.
Key steps include:
The molecular formula for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is CHFN. The compound features:
The structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interactions with biological targets .
The compound can participate in various chemical reactions typical for pyrimidines and piperazines:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop analogs for further studies .
The mechanism of action for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine largely depends on its biological target, which could involve receptors or enzymes relevant in neurological or metabolic pathways.
Potential mechanisms include:
Experimental data from pharmacological studies would provide insights into its efficacy and binding affinities .
Key physical properties include:
Chemical properties may include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can confirm structure and purity .
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine has potential applications in:
Research into this compound's biological activity will help elucidate its role in therapeutic applications .
The structural progression of piperazine-linked pyrimidines reflects iterative optimization efforts targeting enhanced binding specificity and metabolic stability. Early derivatives featured simple pyrimidine-piperazine connections, but contemporary compounds incorporate strategic substitutions that profoundly influence their biological interactions. The prototypical structure 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine (C₁₆H₂₁FN₆, MW 316.38 g/mol) demonstrates this evolution through its:
Table 1: Structural Progression of Piperazine-Pyrimidine Hybrids
Generation | Representative Structure | Key Modifications | Bioactivity Significance |
---|---|---|---|
First-Gen | 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (C₁₄H₁₇FN₆) | Basic piperazine-pyrimidine scaffold | Moderate antimicrobial activity (MIC 2-4 μg/mL) [3] |
Second-Gen | 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine (C₁₆H₂₁FN₆) | Added methyl and fluorine substituents | Improved receptor binding affinity [2] |
Advanced | 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine (C₁₉H₂₆N₆O) | Incorporation of ethyl and tetrahydropyran groups | Enhanced CNS penetration (LogP 2.1) |
Recent innovations include compounds like 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine (C₁₈H₂₃N₇), which incorporate fused heterocyclic systems to augment π-stacking capabilities in protein binding pockets [10]. Patent literature reveals that such structural refinements consistently translate to improved potency, with piperazine-pyrimidine derivatives demonstrating 10-100× enhanced activity compared to non-linked pyrimidine analogs in histamine H₄ and NMDA receptor assays [6] [9].
Strategic placement of fluorine and alkyl groups constitutes a masterstroke in the optimization of pyrimidine-based therapeutics, conferring targeted physicochemical and pharmacological advantages:
Fluorine’s Multifaceted Effects
Ethyl Group Contributions
Table 2: Comparative Impact of Substituents on Pyrimidine Bioactivity
Substituent Position | Structural Variant | Molecular Weight (g/mol) | Key Property Influence |
---|---|---|---|
C5 (Pyrimidine A) | Fluorine | 316.38 | • 25% increased protein binding • 3× reduced oxidative metabolism [3] |
C5' (Pyrimidine B) | Ethyl | 316.38 | • 40% improved hydrophobic contact surface • LogP +0.8 vs hydrogen analog [1] |
C2/C6 (Pyrimidine A) | Methyl | 316.38 | • Conformational restriction • Blockade of off-target interactions [3] |
C4' (Pyrimidine B) | Oxan-4-yl (tetrahydropyran) | 354.45 | • Enhanced blood-brain barrier penetration • 10× higher CNS availability |
The synergistic combination of fluorine and ethyl groups creates a "sweet spot" in molecular properties: fluorine’s electronic effects complement the ethyl group’s hydrophobic contributions without excessive molecular weight inflation. This balance is evidenced in 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine's calculated polar surface area (PSA ≈ 65 Ų), which remains within optimal range for cell permeability despite multiple heteroatoms [1] [3]. Such precisely engineered compounds exhibit dual functionality—disrupting microbial enzyme systems at nanomolar concentrations while simultaneously modulating neuronal receptor signaling pathways through allosteric mechanisms [3] [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6